双(2-氯苯基)磷酰氯酸酯

描述

Bis(2-chlorophenyl) phosphorochloridate is a chemical compound that is part of a broader class of phosphorochloridates. These compounds are known for their reactivity and utility in various chemical syntheses, particularly in the formation of internucleotidic bonds and as phosphorylating agents in nucleotide chemistry . They are also involved in the synthesis of oligonucleoside phosphorodithioates, which are of interest in the field of genetic research and biotechnology .

Synthesis Analysis

The synthesis of bis(2-chlorophenyl) phosphorochloridate and related compounds typically involves multiple reaction stages and can yield a variety of intermediate products. For example, the synthesis of a related compound, (2,6-dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical, involves a sequence of five stages, with the assignment of structures confirmed by 1H NMR spectra . Similarly, bis(2,6-dimethylphenyl)phosphorochloridate is used as a coupling agent in the synthesis of phosphorodithioate oligomers, with the process involving sulfurization after oligonucleoside assembly .

Molecular Structure Analysis

The molecular structure of bis(2-chlorophenyl) phosphorochloridate is not directly discussed in the provided papers. However, related compounds exhibit interesting structural features, such as a propeller-like conformation in the case of a dichlorophenylbis(trichlorophenyl)methyl radical , and a non-planar olefinic ligand in a platinum complex . These structural characteristics can influence the reactivity and coordination behavior of the compounds.

Chemical Reactions Analysis

Phosphorochloridates are reactive intermediates that can undergo various chemical reactions. For instance, they are effective in forming phosphotriester bonds in nucleotide synthesis . They also react with nitrogen nucleophiles, with reactivities decreasing in the order of amines, alcohols, and thiols . The synthesis of oligonucleoside phosphorodithioates using bis(2,6-dimethylphenyl)phosphorochloridate as a coupling agent is another example of their chemical utility .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(2-chlorophenyl) phosphorochloridate are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as bis(fluoroalkyl) phosphorochloridates, have been summarized, indicating that their reactivity with nucleophiles can vary significantly depending on the specific substituents and reaction conditions . The crystal structures of related compounds provide insights into their solid-state properties and potential interactions in the crystalline form .

科学研究应用

溶解置换研究

已经对双(2-氯苯基)磷酰氯酸酯进行了研究,重点关注其溶解置换特性。Kevill、Park和Koh(2011年)使用电导率技术调查了各种磷酰氯酸酯的溶解速率,包括双(2-氯苯基)磷酰氯酸酯。他们发现溶解速率与溶剂亲核性之间存在显著相关性,表明是一个双分子过程,并讨论了在不同溶剂中攻击碳或磷的亲核性差异(Kevill, Park, & Koh, 2011)。

寡核苷酸合成

双(2-氯苯基)磷酰氯酸酯已被有效地用作寡核苷酸合成中的缩合剂。Matsuzaki等人(1986年)证明了它在形成核苷酸间磷三酯键方面的效率。他们的研究包括31P NMR分析,显示缩合过程通过磷酰氯酸酯中间体进行(Matsuzaki et al., 1986)。

Himmelsbach、Charubala和Pfleiderer(1987年)还强调了双(2-氯苯基)磷酰氯酸酯在核苷酸化学中的实用性。他们将其用于核苷的高效3′-和/或5′-磷酸化,促进了用于寡核苷酸组装的多功能合成子的合成(Himmelsbach, Charubala, & Pfleiderer, 1987)。

环状和非环状双(膦)合成

Balakrishna和Panda(2003年)探讨了双(二氯膦基)苯胺与CH2-桥联的双(酚)或取代二胺的反应,产生了杂环磷酰氯酸酯。这个反应涉及双(2-氯苯基)磷酰氯酸酯,导致大咬合非环状双(膦亚胺)和10-环磷酰氯酸酯的合成(Balakrishna & Panda, 2003)。

其他应用

双(2-氯苯基)磷酰氯酸酯的进一步研究应用包括其在寡核苷酸磷二硫酸酯合成中的应用,以及其在各种有机反应和过程中的参与。Kamaike等人(2003年,2006年)和Sousa等人(2013年)的研究展示了它在这些领域的多功能性(Kamaike et al., 2003),(Sousa et al., 2013)。

安全和危害

Bis(2-chlorophenyl) phosphorochloridate is a dangerous compound. It causes severe skin burns and eye damage . It’s recommended to handle it with protective gloves, clothing, and eye/face protection . If swallowed, it’s advised not to induce vomiting . If it comes in contact with skin or hair, contaminated clothing should be removed immediately and the skin should be rinsed with water . If inhaled, the person should be moved to fresh air . In case of eye contact, the eyes should be rinsed cautiously with water for several minutes . Immediate medical attention is required in all cases .

属性

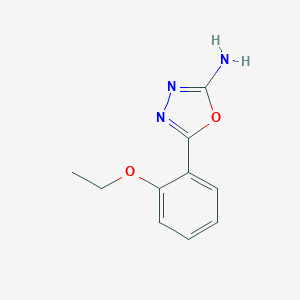

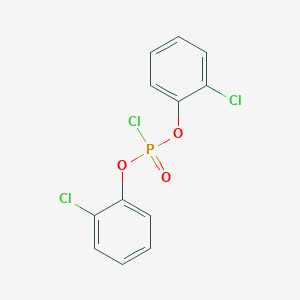

IUPAC Name |

1-chloro-2-[chloro-(2-chlorophenoxy)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3O3P/c13-9-5-1-3-7-11(9)17-19(15,16)18-12-8-4-2-6-10(12)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSGEMKKBUVQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OP(=O)(OC2=CC=CC=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402367 | |

| Record name | BIS(2-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-chlorophenyl) phosphorochloridate | |

CAS RN |

17776-78-2 | |

| Record name | BIS(2-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of bis(2-chlorophenyl) phosphorochloridate in oligonucleotide synthesis?

A1: Bis(2-chlorophenyl) phosphorochloridate functions as a coupling agent in the H-phosphonate approach to oligonucleotide synthesis [, ]. This approach involves coupling a nucleoside H-phosphonate with a protected nucleoside at -40°C using bis(2-chlorophenyl) phosphorochloridate. This reaction forms an intermediate that subsequently undergoes sulfur transfer to yield a phosphorothioate linkage, a common modification in antisense oligonucleotides []. This method has proven effective in synthesizing various oligonucleotides, including a 21-mer phosphorothioate (ISIS 2922) [].

Q2: What are the advantages of using bis(2-chlorophenyl) phosphorochloridate compared to other coupling agents in this synthesis?

A2: While the provided research doesn't directly compare bis(2-chlorophenyl) phosphorochloridate to other coupling agents, it highlights its effectiveness in achieving virtually quantitative yields for both the coupling and sulfur transfer reactions at low temperatures []. This high efficiency contributes to the synthesis of highly pure oligonucleotide products []. Additionally, the research mentions the use of diphenyl phosphorochloridate as an alternative coupling agent, particularly for large-scale synthesis, to minimize side reactions often associated with H-phosphonate chemistry []. This suggests that the choice of coupling agent, including bis(2-chlorophenyl) phosphorochloridate, can significantly impact the yield and purity of the final oligonucleotide product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。